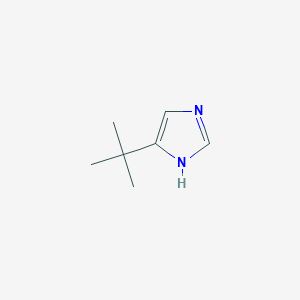

4-tert-butyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-7(2,3)6-4-8-5-9-6/h4-5H,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKZTFQDSPKNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21149-98-4 | |

| Record name | 5-tert-butyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-tert-butyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-1H-imidazole is a valuable heterocyclic compound, serving as a crucial building block in the synthesis of various pharmacologically active molecules and functional materials. Its sterically demanding tert-butyl group at the C4 position imparts unique electronic and steric properties, influencing the biological activity and physical characteristics of its derivatives. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for laboratory and potential scale-up applications.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic disconnection of the imidazole core points to several viable synthetic strategies. The most prominent approaches involve the formation of the imidazole ring from acyclic precursors. One particularly effective strategy, the Marckwald synthesis, builds the imidazole ring from an α-aminoketone and a thiocyanate source, followed by removal of the resulting mercapto group. This two-step approach offers a reliable and often high-yielding route to the target molecule.

Caption: Retrosynthetic analysis of this compound.

The Marckwald Synthesis: A Two-Step Pathway to this compound

The Marckwald synthesis is a classical and robust method for the preparation of imidazoles.[1] This pathway involves the initial formation of a 2-mercaptoimidazole derivative, which is subsequently desulfurized to afford the final imidazole product.

Step 1: Synthesis of 4-tert-butyl-2-mercapto-1H-imidazole

The first step involves the cyclocondensation of an α-aminoketone, specifically 1-amino-3,3-dimethyl-2-butanone, with potassium thiocyanate. The α-aminoketone can be sourced commercially as its hydrochloride salt.[2][3][4] The reaction proceeds via nucleophilic attack of the amino group on the thiocyanate carbon, followed by intramolecular cyclization and dehydration to form the stable 2-mercaptoimidazole ring.

Experimental Protocol:

-

Preparation of the α-aminoketone free base: In a round-bottom flask, dissolve 1-amino-3,3-dimethyl-2-butanone hydrochloride (1 equivalent) in water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1 equivalent) while stirring. Extract the liberated free amine into a suitable organic solvent such as diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-amino-3,3-dimethyl-2-butanone. Caution: The free amine is volatile and should be used immediately in the next step.

-

Cyclization Reaction: To a solution of the crude 1-amino-3,3-dimethyl-2-butanone (1 equivalent) in ethanol, add potassium thiocyanate (1.1 equivalents). The mixture is then acidified with concentrated hydrochloric acid and refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated solution of sodium bicarbonate, leading to the precipitation of the crude 4-tert-butyl-2-mercapto-1H-imidazole. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Caption: Reaction scheme for the synthesis of 4-tert-butyl-2-mercapto-1H-imidazole.

Step 2: Desulfurization of 4-tert-butyl-2-mercapto-1H-imidazole

The removal of the mercapto group is a critical step to arrive at the target this compound. This can be achieved through oxidative desulfurization using various reagents. Common methods include the use of nitric acid or hydrogen peroxide.[1][4][5] The choice of the desulfurization agent can influence the reaction conditions and the overall yield.

Experimental Protocol (using Hydrogen Peroxide):

-

Reaction Setup: In a round-bottom flask, suspend 4-tert-butyl-2-mercapto-1H-imidazole (1 equivalent) in a suitable solvent, such as acetic acid or a mixture of acetic acid and water.

-

Oxidative Desulfurization: To the stirred suspension, add 30% hydrogen peroxide (a slight excess, e.g., 1.2 equivalents) dropwise at a controlled temperature, typically room temperature or slightly below, to manage any exothermicity. The reaction progress can be monitored by TLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully neutralized with a base, such as sodium carbonate or sodium hydroxide solution, until the pH is neutral or slightly basic. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 1-amino-3,3-dimethyl-2-butanone | KSCN, HCl, Ethanol | 4-tert-butyl-2-mercapto-1H-imidazole | 70-85% |

| 2 | 4-tert-butyl-2-mercapto-1H-imidazole | 30% H₂O₂, Acetic Acid | This compound | 80-95% |

Alternative Synthetic Approaches

While the Marckwald synthesis is a reliable method, other strategies can also be employed for the synthesis of this compound.

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a one-pot, multi-component reaction that can, in principle, be adapted for the synthesis of this compound.[6][7][8][9] This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To obtain the 4-tert-butyl substitution, pivalaldehyde would be the required aldehyde component, reacting with glyoxal and ammonia.

Conceptual Reaction Scheme:

Pivalaldehyde + Glyoxal + 2 NH₃ → this compound + 3 H₂O

The primary challenge in this approach lies in controlling the regioselectivity and minimizing the formation of side products. The reaction conditions, such as temperature, solvent, and the order of addition of reactants, would need careful optimization to achieve a satisfactory yield of the desired product.[10]

Caption: Conceptual scheme for the Debus-Radziszewski synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through the two-step Marckwald synthesis, involving the formation and subsequent desulfurization of 4-tert-butyl-2-mercapto-1H-imidazole. This method offers good overall yields and is amenable to laboratory-scale preparation. While one-pot alternatives like the Debus-Radziszewski synthesis are conceptually simpler, they may require significant optimization to achieve comparable efficiency and purity. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and available starting materials.

References

- Baumann, M., & Baxendale, I. R. (2017). A Continuous-Flow Method for the Desulfurization of Substituted Thioimidazoles Applied to the Synthesis of Etomidate Derivatives. European Journal of Organic Chemistry, 2017(44), 6518–6524.

- Cesca, D., Arnold, P., Kaldre, D., Falivene, F., Sladojevich, F., Puentener, K., & Waldvogel, S. R. (2024). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. Organic Letters.

- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.

- Damilano, G., Kalebić, D., Binnemans, K., & Dehaen, W. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 10(49), 29333-29339.

- Gelens, E., De Kanter, F. J. J., Schmitz, R. F., Sliedregt, L. A. J. M., Van Steen, B. J., Kruse, C. G., Leurs, R., Groen, M. B., & Orru, R. V. A. (2006). A multi-component synthesis of N-substituted imidazoles. Molecular Diversity, 10(1), 17-22.

- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496.

- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3813-3826.

- Sierant, M., Kulik, K., Sochacka, E., Szewczyk, R., Sobczak, M., & Nawrot, B. (2018). Cytochrome c Catalyzes the Hydrogen Peroxide-Assisted Oxidative Desulfuration of 2-Thiouridines in Transfer RNAs. ChemBioChem, 19(7), 687-695.

- Sonar, J., et al. (2021). An efficient synthesis of 2, 4, 5-triaryl-1H-imidazole derivatives catalyzed by boric acid in aqueous media under ultrasound-irradiation. Bulletin of the Korean Chemical Society, 30(5), 1057-1060.

- Kidwai, M., et al. (2000). Solvent free synthesis of trisubstituted 1H imidazoles. Journal of Chemical Research, Synopses, (10), 482-483.

- Debus–Radziszewski imidazole synthesis. In Wikipedia.

- Chang, J. H., Lee, K. W., Nam, D. H., Kim, W. S., & Shin, H. (2011). Efficient Synthesis of 1-Substituted-5-Hydroxymethylimidazole Derivatives: Clean Oxidative Cleavage of 2-Mercapto Group. Organic Process Research & Development, 15(4), 884-887.

- Lee, J. C., & Song, I. G. (2001). A mild and efficient desulfurization of 2-mercaptoimidazoles with nitric acid. Tetrahedron Letters, 42(26), 4381-4383.

- 1-Amino-3,3-dimethyl-2-butanone Hydrochloride. Pharmaffiliates.

- Lee, H. J., & Kim, S. (1991). Hydrogen peroxide-dependent oxidation metabolism of 1-methyl-2-mercaptoimidazole (methimazole) catalysed by myeloperoxidase. Xenobiotica, 21(9), 1217-1224.

- De Haan, D. O., Tolbert, M. A., & Jimenez, J. L. (2009). Atmospheric condensed-phase reactions of glyoxal with methylamine. Geophysical Research Letters, 36(11).

- Kampasakali, E., et al. (2019). Theoretical analysis of glyoxal condensation with ammonia in aqueous solution. Physical Chemistry Chemical Physics, 21(15), 7947-7958.

- Takahashi, K., et al. (1987). The reactions of phenylglyoxal and related reagents with amino acids. The Journal of Biochemistry, 101(3), 679-686.

- Wynberg, H., & de Groot, A. (1965). The synthesis of 4,5-di-t-butylimidazole. Chemical Communications (London), (8), 171a-171a.

- Pola, S., et al. (2013). ONE POT SYNTHESIS OF TRI AND TETRA SUBSTITUTED IMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 3(4), 270-277.

- Javid, A., Heravi, M. M., Bamoharram, F. F., & Nikpour, M. (2011). One-Pot Synthesis of Tetrasubstituted Imidazoles Catalyzed by Preyssler-Type Heteropoly Acid. E-Journal of Chemistry, 8(2), 547-552.

- Anisimov, A. V., et al. (2020). The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism. Physical Chemistry Chemical Physics, 22(30), 17099-17109.

Sources

- 1. Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogen peroxide-dependent oxidation metabolism of 1-methyl-2-mercaptoimidazole (methimazole) catalysed by myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 8. scribd.com [scribd.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. mdpi.com [mdpi.com]

physical properties of 4-tert-butyl-1H-imidazole

An In-Depth Technical Guide to the Physical Properties of 4-tert-butyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and physicochemical properties of this compound. As a substituted imidazole, this heterocyclic compound holds relevance in medicinal chemistry and materials science, where the imidazole scaffold is a privileged structure. This document moves beyond a simple data sheet to explain the causal relationships between the molecular structure—specifically the interplay between the aromatic imidazole ring and the bulky, lipophilic tert-butyl group—and its observable physical properties. It details expected spectroscopic signatures for structural confirmation and provides robust, field-proven protocols for the experimental determination of key parameters such as melting point, solubility, and pKa.

Introduction to this compound

The imidazole ring is a cornerstone in biological and pharmaceutical sciences, most notably as a fundamental component of the amino acid histidine.[1] Its unique electronic structure, featuring both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen, allows it to act as a proton donor and acceptor, a property critical for enzymatic catalysis.[1] The introduction of substituents onto the imidazole core allows for the fine-tuning of its steric and electronic properties. The this compound variant incorporates a bulky, electron-donating tert-butyl group. This substituent significantly influences the molecule's lipophilicity, basicity, and intermolecular interactions, thereby modifying its physical properties for applications in drug design and organic synthesis.

Molecular Structure and Physicochemical Rationale

The structure of this compound consists of a five-membered aromatic ring containing two nitrogen atoms, with a tert-butyl group attached to carbon-4.

Tautomerism: A key feature of N-unsubstituted imidazoles is tautomerism. The proton on the nitrogen can reside on either N-1 or N-3. In 4-substituted imidazoles, this results in an equilibrium between the 4-substituted and 5-substituted forms. For this compound, this means it is in rapid equilibrium with 5-tert-butyl-1H-imidazole. For this reason, it is often referred to as 4(5)-tert-butyl-1H-imidazole.

The bulky tert-butyl group is sterically demanding and electronically donating. This has two primary consequences:

-

Increased Lipophilicity: The large, nonpolar alkyl group reduces the molecule's overall polarity compared to the parent imidazole, which is highly water-soluble.[2] This suggests enhanced solubility in nonpolar organic solvents.

-

Increased Basicity: As an electron-donating group, the tert-butyl substituent increases the electron density on the imidazole ring, particularly at the pyridine-like N-3 nitrogen. This enhances its ability to accept a proton, leading to a higher basicity (and a higher pKa for its conjugate acid) compared to unsubstituted imidazole.[3]

Core Physical Properties

The fundamental are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₂N₂ | |

| Molecular Weight | 124.18 g/mol | |

| CAS Number | 21149-98-4 | [4] |

| Physical Form | Solid | |

| Melting Point | 75-77 °C | [4] |

| Boiling Point | 140-145 °C (at 7 Torr) | [4] |

Detailed Physicochemical Characteristics

Melting and Boiling Point Analysis

The compound is a solid at room temperature with a defined melting range of 75-77 °C.[4] The presence of the N-H proton allows for intermolecular hydrogen bonding, which contributes to a higher melting point than would be expected for a molecule of this size without such interactions. The boiling point is significantly higher than atmospheric pressure and is reported under reduced pressure to prevent decomposition at elevated temperatures.

Solubility Profile and Polarity

The principle of "like dissolves like" governs solubility. This compound presents a dual character: the imidazole ring is polar and capable of hydrogen bonding, while the tert-butyl group is large and nonpolar.

-

Polar Solvents: Due to the polar imidazole core, it is expected to be soluble in polar organic solvents like ethanol, methanol, and acetone.[5] Its solubility in water, however, is likely limited compared to the parent imidazole due to the hydrophobic nature of the tert-butyl group.

-

Nonpolar Solvents: The tert-butyl group enhances its affinity for nonpolar environments. Therefore, appreciable solubility is expected in solvents like dichloromethane, chloroform, and ethyl acetate. It is likely to be less soluble in highly nonpolar solvents like hexanes.[2][5]

Acidity and Basicity (pKa Analysis)

Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base.[6]

-

As a Base (pKaH): The most significant pKa value is that of its conjugate acid (the imidazolium ion). The pyridine-like nitrogen (N-3) is basic. For the parent imidazole, the pKaH is approximately 7.1.[1] The tert-butyl group is electron-donating via induction, which increases the electron density at N-3, making it more basic. Therefore, the pKaH of this compound is predicted to be slightly higher than 7.1 .

-

As an Acid (pKa): The pyrrole-like N-H proton is weakly acidic, with a pKa of around 14.5 for the parent imidazole.[1] This acidity is generally not observed in typical aqueous solutions but can be relevant in the presence of very strong bases.

Spectroscopic Signature for Structural Verification

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

N-H Stretch: A broad absorption is expected in the range of 3100-3300 cm⁻¹ , characteristic of the N-H stretching in the hydrogen-bonded imidazole ring.

-

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (approx. 2960-2870 cm⁻¹ ) will be present, corresponding to the C-H stretching of the tert-butyl group.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations for the imidazole core will appear in the 1500-1650 cm⁻¹ region.

-

C-N Stretch: Absorptions in the fingerprint region, typically around 1050-1250 cm⁻¹ , corresponding to C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation. (Predicted shifts are for CDCl₃).

-

¹H NMR Spectrum:

-

tert-Butyl Protons (-C(CH₃)₃): A sharp, intense singlet integrating to 9 protons, expected around δ 1.3 ppm .

-

Imidazole Ring Protons (H-2 and H-5): Two singlets (or narrow doublets due to long-range coupling), each integrating to 1 proton. The H-2 proton is typically further downfield (

δ 7.5-7.7 ppm ) than the H-5 proton (δ 6.8-7.0 ppm ). -

N-H Proton: A broad singlet that can appear over a wide range (δ 10-12 ppm or higher) and may exchange with D₂O.

-

-

¹³C NMR Spectrum:

-

tert-Butyl Carbons: Two signals are expected. One intense signal for the three equivalent methyl carbons (

δ 30 ppm ) and one quaternary carbon signal (δ 32 ppm ). -

Imidazole Ring Carbons: Three signals are expected for the aromatic carbons. C-2 is typically the most deshielded (

δ 135-138 ppm ). C-4 (bearing the t-butyl group) would be significantly downfield (δ 145-150 ppm ), and C-5 would be the most shielded of the ring carbons (~δ 115-120 ppm ).

-

Standardized Experimental Protocols

The following protocols describe standard laboratory procedures for determining the key physical properties discussed.

Protocol for Melting Point Determination (Thiele Tube Method)

This method uses a specialized glass tube designed to ensure uniform heating of a sample via convection currents in a heating oil.[7]

Methodology:

-

Sample Preparation: Crush a small amount of dry this compound into a fine powder. Firmly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Clamp a Thiele tube to a ring stand. Fill the tube with mineral or silicone oil until the level is just above the top of the side-arm.[7]

-

Assembly: Attach the packed capillary tube to a thermometer using a small rubber band. Position the capillary so the sample is level with the thermometer bulb.

-

Immersion: Insert the thermometer into the Thiele tube through a notched stopper, ensuring the sample and thermometer bulb are fully immersed in the oil, but the rubber band remains above the oil level.[8]

-

Heating: Gently heat the side-arm of the Thiele tube with a microburner. The convection current will circulate the hot oil, providing even heating.

-

Observation: As the temperature approaches the expected melting point (75 °C), reduce the heating rate to ~1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Protocol for Qualitative Solubility Assessment

This protocol provides a systematic way to determine the solubility of the compound in various solvents.[9][10]

Methodology:

-

Initial Setup: For each solvent to be tested (e.g., water, ethanol, ethyl acetate, hexane), add approximately 1 mL of the solvent to a clean, labeled small test tube.

-

Solute Addition: Add a small, precisely weighed amount of this compound (e.g., 10 mg) to each test tube.

-

Mixing: Vigorously shake or vortex each test tube for 30-60 seconds to facilitate dissolution.[11]

-

Observation: Allow the tubes to stand and observe. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

pH Test (for aqueous solution): If the compound is soluble in water, test the resulting solution with pH paper to confirm its basic nature.[9]

Protocol for pKa Determination via Potentiometric Titration

This method determines the pKa by creating a titration curve of pH versus the volume of added titrant.[12][13]

Methodology:

-

Solution Preparation: Accurately prepare a standard solution of this compound (e.g., 0.01 M) in deionized water. To ensure all species are in the protonated (imidazolium) form at the start, add a known excess of standardized strong acid (e.g., 0.1 M HCl).

-

Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[13]

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and begin stirring gently.

-

Titration: Titrate the solution by adding small, precise increments (e.g., 0.1 mL) of a standardized strong base (e.g., 0.1 M NaOH) from a burette.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKaH is the pH at the half-equivalence point—the point where half of the protonated imidazole has been neutralized. This point corresponds to the midpoint of the flattest region (buffer region) of the titration curve.

Visualization of Structure-Property Relationships

The following diagram illustrates the connection between the molecular structure of this compound and its key physicochemical properties.

Caption: Key structural features and their influence on physical properties.

Conclusion

This compound is a solid crystalline compound whose physical properties are a direct consequence of its hybrid structure. The polar, hydrogen-bonding imidazole core dictates its solid state at room temperature and its basicity, while the nonpolar, electron-donating tert-butyl group enhances its lipophilicity and increases its pKa relative to the parent heterocycle. A thorough understanding of these properties, verified through the standardized protocols provided herein, is essential for its effective application in synthetic chemistry, drug discovery, and materials science, enabling researchers to predict its behavior and optimize experimental conditions.

References

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Adcock, J. L., & Trout, N. A. (1982). Substituent effects on imidazole basicity and photoelectron spectroscopy determined ionization energies. Journal of the American Chemical Society, 104(10), 2778–2783.

- Timstar. (n.d.). Melting Point: Using the Thiele Tube.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- University of Calgary. (n.d.). Melting point determination.

- monocerosfour. (2008, June 12). Chemical Analysis: determining melting points with the Thiele-Dennis tube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4963.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Williamson, G., & Edmondson, D. E. (1985). Effect of pH on oxidation-reduction potentials of 8 alpha-N-imidazole-substituted flavins. Archives of Biochemistry and Biophysics, 242(2), 448-456.

- ResearchGate. (n.d.). 13C-NMR spectrum of (4).

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- ResearchGate. (n.d.). pKa values of imidazoles versus degree of substitution.

- International Science Community Association. (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Wiley-VCH. (2007). Supporting Information.

- Zafar, S., et al. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).

- Li, W., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Medicinal Chemistry Letters, 3(10), 815–818.

- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole....

- Journal of Chemical & Engineering Data. (2003). Solubility of Imidazoles in Ethers.

- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid....

- Hoffman Fine Chemicals. (n.d.). CAS 21149-98-4 | 4-(tert-Butyl)-1H-imidazole.

- National Institute of Standards and Technology. (n.d.). 1H-Imidazole.

- ResearchGate. (n.d.). a) pKa values of 4-nitrophenol, 4-methylthiophenol, and imidazole....

- Acta Crystallographica Section E. (n.d.). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate.

- ACS Organic Division. (2022, April 7). pKa Data Compiled by R. Williams.

- ACS Organic Division. (n.d.). pKa Data Compiled by R. Williams page-1.

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. isca.me [isca.me]

- 7. timstar.co.uk [timstar.co.uk]

- 8. flinnsci.com [flinnsci.com]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. saltise.ca [saltise.ca]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to the Spectroscopic Characterization of 4-tert-butyl-1H-imidazole

This guide provides an in-depth analysis of the expected spectroscopic data for 4-tert-butyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Given the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive and interpretative resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and comparative data from analogous structures, we will elucidate the characteristic ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) features of this compound.

Molecular Structure and its Spectroscopic Implications

This compound possesses a five-membered aromatic imidazole ring substituted with a bulky tert-butyl group at the C4 position. The imidazole ring contains two nitrogen atoms, one of which is a pyrrole-type nitrogen (N1) bearing a proton, and the other is a pyridine-type nitrogen (N3). This structural arrangement governs the electronic environment of each atom and, consequently, their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the key features of the ¹H and ¹³C NMR spectra of this compound. The general experimental conditions for acquiring NMR spectra involve dissolving the sample in a deuterated solvent, such as CDCl₃ or DMSO-d₆, and recording the spectra on a spectrometer, typically operating at frequencies of 300 MHz or higher for protons.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the imidazole ring protons and the tert-butyl group protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H | 10-13 | Broad Singlet | 1H | The N-H proton of the imidazole ring is acidic and often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration. |

| H2 | ~7.5 | Singlet | 1H | This proton is attached to the carbon between the two nitrogen atoms, which is an electron-deficient position, leading to a downfield shift. |

| H5 | ~6.8 | Singlet | 1H | The proton at the C5 position is expected to be the most upfield of the ring protons due to the electron-donating effect of the adjacent tert-butyl group. |

| -C(CH₃)₃ | ~1.3 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~135 | The carbon atom situated between the two nitrogen atoms is significantly deshielded. |

| C4 | ~150 | The carbon atom bearing the tert-butyl group will be the most downfield of the ring carbons due to the substitution effect. |

| C5 | ~115 | This carbon is expected to be the most upfield of the imidazole ring carbons. |

| -C (CH₃)₃ | ~30 | The quaternary carbon of the tert-butyl group. |

| -C(CH₃ )₃ | ~30 | The methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H and C-H bonds, as well as vibrations from the imidazole ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| N-H | 3100-3400 | Broad, Medium | Stretching |

| C-H (aromatic) | 3000-3100 | Weak to Medium | Stretching |

| C-H (aliphatic) | 2850-3000 | Medium to Strong | Stretching |

| C=N and C=C | 1450-1600 | Medium to Strong | Ring Stretching |

| C-N | 1250-1350 | Medium | Stretching |

The broadness of the N-H stretch is a result of hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching bands is a key feature. Imidazole ring vibrations typically appear in the fingerprint region.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₂N₂), the expected molecular weight is 124.18 g/mol .

In an electron ionization (EI) mass spectrum, the following peaks are anticipated:

| m/z | Proposed Fragment | Significance |

| 124 | [M]⁺ | Molecular ion peak |

| 109 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety, a common fragmentation pathway for tert-butyl substituted compounds. |

| 68 | [C₃H₄N₂]⁺ | Fragmentation leading to the imidazole ring cation. |

| 57 | [C₄H₉]⁺ | tert-butyl cation, which is a very stable carbocation and likely to be a prominent peak. |

Synthesis of this compound

While this guide focuses on spectroscopic characterization, a brief overview of a potential synthetic route is relevant for researchers needing to prepare the compound. A common method for the synthesis of substituted imidazoles is the Van Leusen imidazole synthesis or variations thereof.[5] A plausible approach for this compound could involve the reaction of pivalaldehyde (tert-butyl aldehyde) with a suitable 1,2-dicarbonyl compound and an ammonia source.

Experimental Protocols

General NMR Sample Preparation

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[3]

General FT-IR Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the background spectrum.

-

Collect the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

General Mass Spectrometry (EI)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

-

The sample is vaporized and then ionized by a beam of electrons.

-

The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Key Concepts

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this molecule in their experimental work. The provided protocols and workflows offer a practical framework for obtaining high-quality spectroscopic data.

References

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).

- Wiley-VCH. (2007). Supporting Information.

- National Center for Biotechnology Information. (n.d.). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)....

- National Center for Biotechnology Information. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation.

- Organic Chemistry Portal. (n.d.). Imidazole synthesis.

- The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).

- National Institute of Standards and Technology. (n.d.). Imidazole, TBDMS derivative.

- National Institute of Standards and Technology. (n.d.). 1H-Imidazole.

- National Center for Biotechnology Information. (n.d.). 2-tert-butyl-1H-imidazole.

- Chemsrc. (2025). 1-(TERT-BUTYL)-1H-IMIDAZOLE.

- National Institute of Standards and Technology. (n.d.). 1H-Imidazole.

- ResearchGate. (n.d.). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate.

- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

Sources

- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. Imidazole synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to 4-tert-butyl-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 4-tert-butyl-1H-imidazole, a heterocyclic compound of significant interest to the scientific and drug development communities. The imidazole scaffold is a ubiquitous pharmacophore found in numerous therapeutic agents, and its substitution with a tert-butyl group confers unique physicochemical properties that are highly valuable in medicinal chemistry. This document delineates the compound's core properties, provides a detailed, field-proven synthesis protocol, discusses its spectroscopic signature and chemical reactivity, and explores its strategic application in modern drug design. The content is structured to deliver both foundational knowledge and actionable insights for researchers and professionals in the field.

Core Physicochemical Properties and Identifiers

This compound is a solid, colorless to off-white compound at standard conditions.[1] The incorporation of the bulky, lipophilic tert-butyl group onto the imidazole core significantly influences its solubility and steric profile, making it a versatile building block in chemical synthesis.[2]

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₂N₂ | [3] |

| Molecular Weight | 124.18 g/mol | [3][4] |

| Melting Point | 86-88 °C | [1] |

| Boiling Point | 237-238 °C | [1] |

| Appearance | White or off-white solid | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone | [1] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(2-methylpropan-2-yl)-1H-imidazole | N/A |

| CAS Number | 21149-98-4 | [5] |

| SMILES String | CC(C)(C)c1c[nH]cn1 | |

| InChI Key | ULKZTFQDSPKNMV-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of substituted imidazoles can be achieved through various established methodologies, such as the Debus or Wallach synthesis.[6][7] For this compound, a common and reliable approach involves the condensation of an α-hydroxyketone with an aldehyde and ammonia. This multi-component reaction is valued for its efficiency and atom economy.

Strategic Rationale for Synthesis

The chosen synthetic pathway leverages readily available starting materials. The core logic is to form the C4-C5 bond and the two C-N bonds of the imidazole ring in a concerted or sequential one-pot process. Pivaloin (1-hydroxy-3,3-dimethylbutan-2-one) serves as the precursor for the C4-C5 fragment bearing the tert-butyl group. Formaldehyde provides the C2 carbon, and ammonium acetate serves as the ammonia source and a mild acidic catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pivaloin (1-hydroxy-3,3-dimethylbutan-2-one)

-

Formaldehyde (37% solution in water)

-

Ammonium acetate

-

Ethanol

-

Ethyl acetate

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine pivaloin (1.0 eq), ammonium acetate (3.0 eq), and ethanol (5 mL per gram of pivaloin).

-

Reagent Addition: While stirring, add formaldehyde solution (1.2 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes mobile phase.

-

Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of ethanol used). Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine. This step removes unreacted acidic components and water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a minimal amount of a hot ethyl acetate/hexanes solvent system. The desired product will crystallize upon cooling, which can be isolated by vacuum filtration, washed with cold hexanes, and dried in vacuo.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic data are predicted based on the known structure and typical values for related compounds.[8]

| Technique | Expected Features |

| ¹H NMR | ~7.5 ppm (s, 1H, C2-H); ~6.8 ppm (s, 1H, C5-H); ~1.3 ppm (s, 9H, -C(CH₃)₃); Broad singlet for N1-H (variable shift). |

| ¹³C NMR | ~148 ppm (C4); ~135 ppm (C2); ~115 ppm (C5); ~31 ppm (-C (CH₃)₃); ~30 ppm (-C(C H₃)₃). |

| IR (cm⁻¹) | 3300-3100 (broad, N-H stretch); 2960-2870 (C-H aliphatic stretch); ~1580 (C=N/C=C ring stretch). |

Chemical Reactivity and Mechanistic Considerations

The chemical behavior of this compound is governed by the interplay between the aromatic imidazole ring and the bulky substituent.

-

Tautomerism: The compound exists as a mixture of two rapidly interconverting tautomers: this compound and 5-tert-butyl-1H-imidazole. Due to this rapid proton exchange, the 4- and 5- positions are often considered equivalent in many contexts.

-

Basicity: The non-protonated nitrogen atom (N3) acts as a Lewis base and can be readily protonated or alkylated. The pKa of the conjugate acid is similar to that of imidazole itself (~7).[6]

-

Acidity: The N-H proton can be deprotonated by a strong base, forming an imidazolate anion, which is a potent nucleophile.

-

Steric Hindrance: The tert-butyl group provides significant steric bulk around the C4 position. This can direct electrophilic substitution reactions towards other positions on the ring and can influence the binding orientation of the molecule within a protein's active site.

Caption: Tautomerism and protonation equilibrium of 4(5)-tert-butyl-1H-imidazole.

Applications in Drug Development

The imidazole moiety is a "privileged scaffold" in medicinal chemistry due to its ability to engage in multiple modes of intermolecular interactions and its presence in key biological molecules like histidine.[9][10]

The Imidazole Core as a Versatile Pharmacophore

The imidazole ring's nitrogen atoms can act as both hydrogen bond donors (N-H) and acceptors, allowing for robust interactions with protein targets.[11] Furthermore, the N3 atom is an excellent metal-coordinating ligand, making imidazole derivatives effective inhibitors of metalloenzymes, such as angiotensin-converting enzyme (ACE) or matrix metalloproteinases.[12][13]

Strategic Role of the tert-Butyl Group

The inclusion of a tert-butyl group is a deliberate design choice in medicinal chemistry to modulate a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Increased Lipophilicity: The non-polar tert-butyl group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Metabolic Stability: The quaternary carbon of the tert-butyl group is sterically hindered and lacks abstractable protons, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase the half-life of a drug.

-

Receptor Binding: The defined, bulky shape of the group can be used to probe and fill specific hydrophobic pockets within a target protein's binding site, often leading to increased potency and selectivity.

Therapeutic Potential and Research Applications

This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications across various domains, including:

-

Antihypertensives: As a fragment for angiotensin II receptor blockers.[12]

-

Anticancer Agents: In the design of kinase inhibitors, where the imidazole can coordinate to the hinge region of the enzyme.[10]

-

Antifungal Agents: The imidazole core is fundamental to the azole class of antifungal drugs.[9]

-

N-Heterocyclic Carbene (NHC) Ligands: The deprotonated imidazole can form stable carbenes that are used as ligands in organometallic catalysis.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as harmful if swallowed.

| GHS Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Avoid generating dust.[14]

-

Wash hands thoroughly after handling.[15]

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[1][5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][14]

References

- This compound Supplier & Manufacturer in China. Bouling Chemical Co., Limited. [Link]

- tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E. [Link]

- 5-tert-butyl-1H-imidazole.

- Imidazole. Wikipedia. [Link]

- Biological Significance of Imidazole-Based Analogues in New Drug Development.

- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC Medicinal Chemistry. [Link]

- Imidazole synthesis. Organic Chemistry Portal. [Link]

- 2-tert-butyl-1H-imidazole.

- NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

- Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. [Link]

- 1-(TERT-BUTYL)-1H-IMIDAZOLE | CAS#:45676-04-8. Chemsrc. [Link]

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. [Link]

- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules. [Link]

- Structure-Activity Relationship and Mode-of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. Helmholtz Centre for Infection Research Repository. [Link]

- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC Publishing. [Link]

- 1H-Imidazole. NIST WebBook. [Link]

- Tert-butyl 4-formyl-1h-imidazole-1-carboxyl

- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]

Sources

- 1. This compound Supplier & Manufacturer in China | Properties, Uses, Safety, SDS, Price & Bulk Supply [chemheterocycles.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 21149-98-4|this compound|BLD Pharm [bldpharm.com]

- 6. Imidazole - Wikipedia [en.wikipedia.org]

- 7. Imidazole synthesis [organic-chemistry.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-tert-butyl-1H-imidazole: Synthesis, Properties, and Therapeutic Potential

CAS Number: 21149-98-4

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-tert-butyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its chemical and physical properties, provide a detailed, field-proven synthetic protocol, and explore its burgeoning role in drug discovery, with a particular focus on its potential as a scaffold for kinase inhibitors. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel imidazole-based therapeutic agents. Every protocol and mechanistic claim is substantiated by authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in the essential amino acid histidine contribute to its versatile role in biological systems. The strategic substitution on the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

The introduction of a tert-butyl group at the 4-position of the imidazole ring confers specific steric and lipophilic characteristics. This bulky, non-polar substituent can facilitate crucial hydrophobic interactions within the binding pockets of biological targets, such as enzymes, making this compound a valuable building block in the design of targeted therapeutics.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is paramount for its effective use in a research setting. The key physicochemical and safety data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21149-98-4 | [2] |

| Molecular Formula | C₇H₁₂N₂ | [2] |

| Molecular Weight | 124.18 g/mol | [2] |

| Appearance | Solid | [2] |

| InChI Key | ULKZTFQDSPKNMV-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)c1c[nH]cn1 | [2] |

| GHS Pictogram | GHS07 (Exclamation mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statement | H302 (Harmful if swallowed) | [2] |

| Hazard Classification | Acute Toxicity, Oral (Category 4) | [2] |

| Storage Class | 11 (Combustible Solids) | [2] |

Synthesis of this compound: A Validated Protocol

The synthesis of 4-substituted imidazoles is a well-established area of organic chemistry. A reliable and efficient method for the preparation of 2,4-disubstituted imidazoles involves the condensation of α-haloketones with amidines.[3][4] This approach can be adapted for the synthesis of this compound.

The causality behind this experimental design lies in the electrophilic nature of the α-bromoketone and the nucleophilic character of the amidine. The reaction proceeds through a cascade of nucleophilic attack and cyclization, driven by the formation of the stable aromatic imidazole ring. The use of a bicarbonate base is crucial to neutralize the hydrobromide formed during the reaction, thus driving the equilibrium towards the product. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to dissolve both the organic reactants and, to some extent, the inorganic base, facilitating a homogenous reaction environment.

Experimental Protocol: Synthesis via α-Haloketone and Amidine Condensation

This protocol describes a robust method for synthesizing this compound.

Step 1: Preparation of 1-bromo-3,3-dimethyl-2-butanone (α-bromopinacolone)

-

To a solution of pinacolone (1 equivalent) in a suitable solvent such as methanol or diethyl ether, add bromine (1 equivalent) dropwise at 0°C with stirring.

-

Allow the reaction to warm to room temperature and stir until the red color of the bromine disappears.

-

Quench the reaction with a solution of sodium bisulfite.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-bromoketone. This is often used in the next step without further purification.

Step 2: Condensation with Formamidine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formamidine acetate (1.2 equivalents) and potassium bicarbonate (2.5 equivalents) in a mixture of water and tetrahydrofuran (THF).

-

Heat the mixture to a vigorous reflux.

-

Slowly add a solution of 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) in THF to the refluxing amidine solution over 1-2 hours.

-

Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of a chemical entity in drug discovery is realized through its application in modulating biological processes. While the imidazole moiety is present in a wide array of pharmacologically active compounds, the 4-tert-butyl substitution pattern has shown particular promise in the design of kinase inhibitors.

Targeting the p38 MAP Kinase: A Case Study

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.[5] As such, it is a key therapeutic target for a range of inflammatory diseases.[5][6]

A seminal study on a novel class of diaryl urea inhibitors of p38 MAP kinase revealed the importance of a hydrophobic pocket within the enzyme's active site. In this study, a compound with a tert-butyl group on a pyrazole ring (an isomer of imidazole) demonstrated that this bulky hydrophobic group inserts deep into this pocket, an interaction that was critical for high-affinity binding. Replacing the tert-butyl group with a smaller methyl group resulted in a more than 1000-fold decrease in activity, providing compelling evidence for the significance of this hydrophobic interaction.

This finding strongly suggests that the this compound scaffold is an ideal starting point for designing potent and selective p38 MAP kinase inhibitors. The tert-butyl group can serve as a hydrophobic anchor, while the imidazole core provides a versatile platform for further functionalization to optimize binding and pharmacokinetic properties.

Mechanism of Allosteric Inhibition

The diaryl urea inhibitors, which feature the key hydrophobic interaction, were found to inhibit p38 MAP kinase through an allosteric mechanism. They stabilize a conformation of the kinase that is incompatible with ATP binding, effectively shutting down its catalytic activity. This mode of inhibition can offer advantages in terms of selectivity over other kinases that share a conserved ATP-binding site.

Caption: Proposed allosteric inhibition of p38 MAP kinase.

Future Directions and Conclusion

This compound is more than just a simple heterocyclic compound; it is a strategically designed building block for modern drug discovery. The foundational data and protocols presented in this guide are intended to empower researchers to explore its full potential. The demonstrated importance of the tert-butyl group for anchoring within the hydrophobic pockets of kinases, particularly p38 MAP kinase, highlights a clear path for the rational design of novel therapeutics.

Future research should focus on the synthesis of libraries based on the this compound scaffold, exploring substitutions at the N1 and C2 positions to further probe the structure-activity relationships for kinase inhibition and other biological targets. As our understanding of the molecular drivers of disease continues to grow, versatile and potent chemical scaffolds like this compound will remain indispensable tools in the development of the next generation of medicines.

References

- Tong, L. et al. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.

- An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones.

- Imidazole synthesis. Organic Chemistry Portal. [Link]

- Gopi, E. et al. (2015). Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies. Organic & Biomolecular Chemistry. [Link]

- Synthesis of imidazo[4][7][8]thiadiazoles

- An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst.

- Lee, J. C. et al. (2000).

- p38 MAP Kinase Inhibitors in Clinical Trials.

- Awasthi, A. et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. [Link]

- Inhibitors of unactiv

- The roles of imidazole ligands in coordination supramolecular systems.

- Kang, J.-T. et al. (2010).

- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investig

- Coordination complexes of 1-(4-[N-tert-butyl-N-aminoxyl]phenyl)

- One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PubMed Central. [Link]

- Synthesis and therapeutic potential of imidazole containing compounds. PubMed Central. [Link]

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A [pubs.rsc.org]

- 5. Inhibition of p38 MAP kinase as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of unactivated p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Prospective Crystal Structure of 4-tert-butyl-1H-imidazole

An In-Depth Methodological and Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazole Scaffolds and the Quest for Structural Clarity

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antihistaminic, and anticancer properties.[1][2] The specific three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, is a critical determinant of a compound's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, the elucidation of the crystal structure of novel imidazole derivatives is a paramount step in rational drug design and development.

This technical guide addresses the crystal structure of 4-tert-butyl-1H-imidazole. It is important to note that, to date, a definitive, publicly available crystal structure for this specific compound has not been reported. However, the absence of direct experimental data presents a unique opportunity to provide a comprehensive, in-depth guide that is both methodological and predictive. By leveraging established principles of chemical synthesis, crystallization, X-ray crystallography, and computational modeling, and by drawing analogies from the known structures of closely related imidazole derivatives, this document will serve as a robust framework for researchers seeking to determine and understand the crystal structure of this compound and similar molecules.

PART 1: Synthesis and Crystallization: From Molecule to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A common and effective method is the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia.[2] Alternative modern synthetic methodologies, such as multicomponent reactions, can also be employed for efficient and high-yield synthesis.[3][4][5]

Hypothetical Synthetic Protocol:

A plausible approach to synthesize this compound could involve a variation of established imidazole syntheses. For instance, the reaction of pivalaldehyde (trimethylacetaldehyde), glyoxal, and ammonia in an appropriate solvent system would be a logical starting point.

Caption: A generalized workflow for the synthesis of this compound.

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[6] Several techniques can be employed, and the optimal conditions are typically determined through systematic screening of solvents and crystallization methods.

Experimental Protocol for Crystallization Screening:

-

Solvent Selection: Begin by assessing the solubility of purified this compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at a constant temperature.

-

Vapor Diffusion:

-

Hanging Drop: Place a small drop of the concentrated solution on a siliconized coverslip and invert it over a well containing a precipitant (a solvent in which the compound is less soluble).

-

Sitting Drop: Place a drop of the concentrated solution in a microbridge within a sealed container holding a larger volume of the precipitant.

-

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

PART 2: The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6]

Principles of X-ray Diffraction

When a beam of monochromatic X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, leading to a unique diffraction pattern of discrete spots. The positions and intensities of these spots contain the information required to determine the crystal structure.

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Hypothetical Data Collection and Refinement Parameters

Based on crystallographic data for similar imidazole derivatives, a hypothetical set of parameters for the X-ray diffraction experiment of this compound can be proposed.

| Parameter | Predicted Value/Condition | Rationale/Reference |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted imidazoles.[7][8] |

| Space Group | P2₁/c or P2₁2₁2₁ | Frequently observed for similar heterocyclic compounds.[7][8] |

| Unit Cell Dimensions | a ≈ 6-10 Å, b ≈ 8-15 Å, c ≈ 9-20 Å | Inferred from related structures, accommodating the tert-butyl group. |

| Temperature | 100 K | To minimize thermal vibrations and improve data quality.[7] |

| Radiation | Mo Kα (λ = 0.71073 Å) | Standard for small-molecule crystallography. |

| Data Collection | Bruker APEXII CCD or similar | State-of-the-art diffractometer. |

| Structure Solution | Direct Methods (e.g., SHELXS) | Standard algorithm for solving crystal structures.[6] |

| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) | Standard method for refining the structural model.[6] |

PART 3: Deciphering the Crystal Packing: Predicted Structural Features and Intermolecular Interactions

The bulky tert-butyl group is expected to play a significant role in the crystal packing of this compound, influencing both the molecular conformation and the nature of intermolecular interactions.

Molecular Geometry

The imidazole ring itself is planar and aromatic. The tert-butyl group, with its tetrahedral carbon, will be attached to the C4 position of the imidazole ring. The bond lengths and angles within the imidazole ring are expected to be consistent with those of other imidazole derivatives.

Intermolecular Interactions

The crystal structure will be stabilized by a network of intermolecular interactions. Based on the structures of related compounds, the following interactions are anticipated:

-

N-H···N Hydrogen Bonding: The hydrogen atom on the N1 position of the imidazole ring is a strong hydrogen bond donor, while the sp²-hybridized N3 atom is a hydrogen bond acceptor. This is likely to lead to the formation of hydrogen-bonded chains or dimers, which are a common feature in the crystal structures of N-H containing imidazoles.

-

C-H···π Interactions: The C-H bonds of the tert-butyl group can act as weak hydrogen bond donors, interacting with the π-system of the imidazole ring of neighboring molecules.

-

van der Waals Forces: The bulky and lipophilic tert-butyl groups will engage in significant van der Waals interactions, contributing to the overall stability of the crystal lattice. The steric hindrance of the tert-butyl group may prevent close packing and could lead to the formation of channels or voids in the crystal structure.[9][10]

PART 4: The Synergy of Theory and Experiment: Computational Insights

In the absence of experimental data, computational methods provide a powerful tool for predicting the structural and electronic properties of this compound.

Density Functional Theory (DFT)

DFT calculations can be used to:

-

Optimize the Molecular Geometry: Predict the most stable conformation of the molecule in the gas phase.

-

Calculate Spectroscopic Properties: Predict NMR and IR spectra, which can be compared with experimental data for structure verification.

-

Analyze the Electronic Structure: Determine the distribution of electron density, molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, which provide insights into the molecule's reactivity and potential for intermolecular interactions.[11][12]

Computational Workflow:

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculation: Compute the molecular orbitals, electrostatic potential, and other relevant electronic properties.

Conclusion: A Roadmap for Structural Elucidation

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive and scientifically grounded framework for its investigation. By following the outlined methodologies for synthesis, crystallization, and X-ray diffraction, and by considering the predicted structural features and intermolecular interactions, researchers will be well-equipped to unveil the solid-state architecture of this and other novel imidazole derivatives. The synergy between experimental techniques and computational modeling will be instrumental in achieving a complete understanding of the structure-property relationships that govern the behavior of these important molecules in the solid state, thereby facilitating their development as next-generation therapeutic agents.

References

- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Jour of Adv Research in Dynamical & Control Systems. [Link]

- Stereoelectronic interactions are too weak to explain the molecular conformation in solid state of cis -2- tert -butyl-5-( tert -butylsulfonyl)-1,3-di ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP04914K. Royal Society of Chemistry. [Link]

- A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Applic

- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

- Synthesis and DFT analysis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo[1,2-b][6][7][9]triazines. PMC. [Link]

- Stereoelectronic interactions are too weak to explain the molecular conformation in solid state of cis-2-tert-butyl-5-(tert-buty. RSC Publishing. [Link]

- Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

- Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condens

- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation | Journal of the American Chemical Society. American Chemical Society. [Link]

- 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[9][13]imidazo[1,2-a]pyridine. MDPI. [Link]

- Insights into molecular recognition from the crystal structures of p-tert-butylcalix[1]arene complexed with different solvents.

- (PDF) Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole.

- Crystal growth, structural, DFT, optical and Z-scan analyses of 4-hydroxybenzoic acid-1H-imidazole crystal. springerprofessional.de. [Link]

- Novel Imidazole Liquid Crystals; Experimental and Comput

- Novel Imidazole Liquid Crystals; Experimental and Comput

- Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst.

- Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines | ACS Omega. American Chemical Society. [Link]

- An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. National Institutes of Health. [Link]articles/PMC8694082/)

Sources

- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]